molecular formula C11H12O2 B167547 2,2-Dimethyl-3-oxo-3-phenylpropanal CAS No. 1750-74-9

2,2-Dimethyl-3-oxo-3-phenylpropanal

Cat. No. B167547
CAS RN: 1750-74-9
M. Wt: 176.21 g/mol
InChI Key: RAKVKEWSBZRILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-oxo-3-phenylpropanal (DMPP) is a chemical compound that belongs to the family of α,β-unsaturated aldehydes. DMPP is a versatile chemical compound that has gained attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

2,2-Dimethyl-3-oxo-3-phenylpropanal is an α,β-unsaturated aldehyde that contains a Michael acceptor, which makes it a potent electrophile. 2,2-Dimethyl-3-oxo-3-phenylpropanal can react with nucleophiles, such as thiols and amines, to form covalent adducts. 2,2-Dimethyl-3-oxo-3-phenylpropanal has been shown to inhibit enzymes that contain thiol groups, such as glutathione S-transferase and thioredoxin reductase. 2,2-Dimethyl-3-oxo-3-phenylpropanal can also interact with proteins and DNA, leading to oxidative stress and cell death.

Biochemical And Physiological Effects

2,2-Dimethyl-3-oxo-3-phenylpropanal has been shown to exhibit various biochemical and physiological effects. 2,2-Dimethyl-3-oxo-3-phenylpropanal has been reported to induce apoptosis in cancer cells by inhibiting thioredoxin reductase and increasing oxidative stress. 2,2-Dimethyl-3-oxo-3-phenylpropanal has also been shown to inhibit the growth of bacteria and fungi by disrupting their redox balance. Furthermore, 2,2-Dimethyl-3-oxo-3-phenylpropanal has been reported to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

2,2-Dimethyl-3-oxo-3-phenylpropanal has several advantages for lab experiments, including its high reactivity, low toxicity, and easy synthesis. However, 2,2-Dimethyl-3-oxo-3-phenylpropanal also has some limitations, such as its instability in air and moisture, which requires careful handling and storage. 2,2-Dimethyl-3-oxo-3-phenylpropanal can also react with other nucleophiles, leading to non-specific reactions and complicating the interpretation of results.

Future Directions

For 2,2-Dimethyl-3-oxo-3-phenylpropanal research include the development of new synthetic methods, the exploration of its potential as a chiral building block, and the investigation of its mechanism of action in more detail.

Synthesis Methods

2,2-Dimethyl-3-oxo-3-phenylpropanal can be synthesized via several methods, including aldol condensation, Wittig reaction, and acylation of phenylacetic acid. The most common method for synthesizing 2,2-Dimethyl-3-oxo-3-phenylpropanal is the aldol condensation of acetone and benzaldehyde in the presence of a base catalyst, such as potassium hydroxide. The reaction yields 2,2-Dimethyl-3-oxo-3-phenylpropanal as a yellowish oil with a melting point of 36-38°C.

Scientific Research Applications

2,2-Dimethyl-3-oxo-3-phenylpropanal has been extensively studied for its potential applications in various fields of scientific research. 2,2-Dimethyl-3-oxo-3-phenylpropanal is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. 2,2-Dimethyl-3-oxo-3-phenylpropanal has also been used as a chiral building block in the synthesis of biologically active compounds. Furthermore, 2,2-Dimethyl-3-oxo-3-phenylpropanal has shown potential as a ligand in asymmetric catalysis.

properties

CAS RN

1750-74-9

Product Name

2,2-Dimethyl-3-oxo-3-phenylpropanal

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2,2-dimethyl-3-oxo-3-phenylpropanal

InChI

InChI=1S/C11H12O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

RAKVKEWSBZRILU-UHFFFAOYSA-N

SMILES

CC(C)(C=O)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C=O)C(=O)C1=CC=CC=C1

synonyms

2,2-DIMETHYL-3-OXO-3-PHENYLPROPANAL

Origin of Product

United States

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